molecular formula C8H13N3O2S B7589971 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid

Cat. No. B7589971
M. Wt: 215.28 g/mol
InChI Key: JINTVGPGMRYXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of thiadiazole, which is a heterocyclic compound that contains both nitrogen and sulfur in its ring structure. MPAA has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid is still being studied, but it is believed to involve the modulation of GABAergic neurotransmission. 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are a class of drugs that are commonly used to treat anxiety and other neurological disorders.
Biochemical and Physiological Effects:
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid has a range of biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the enhancement of cognitive function, and the reduction of anxiety and stress. 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid has also been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful tool for studying the role of oxidative stress and inflammation in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid in lab experiments is its ability to modulate GABAergic neurotransmission. This makes it a potentially useful tool for studying the function of GABA receptors and their role in various neurological disorders. However, there are also some limitations to using 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid in lab experiments. For example, its mechanism of action is still being studied, and its effects on other neurotransmitter systems are not well understood.

Future Directions

There are many potential future directions for research on 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid. One area of research could be the development of new derivatives of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid with improved efficacy and selectivity for GABA receptors. Another area of research could be the study of the role of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid in various neurological disorders, such as anxiety, depression, and epilepsy. Additionally, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid could be studied for its potential applications in other areas of research, such as cancer biology and drug discovery. Overall, the study of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid has the potential to lead to new insights into the function of GABAergic neurotransmission and its role in health and disease.

Synthesis Methods

The synthesis of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid involves several steps, beginning with the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1,3-diaminopropane to yield the desired product, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid. The synthesis of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid has been studied for its potential applications in a range of scientific research fields. One of the most promising applications of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid is in the study of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid has been shown to modulate GABAergic neurotransmission, making it a potentially useful tool for studying the function of GABA receptors and their role in various neurological disorders.

properties

IUPAC Name

2-[(3-methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-3-4-11(5-7(12)13)8-9-6(2)10-14-8/h3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINTVGPGMRYXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C1=NC(=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid

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